molecular formula C15H10BrNO2 B477256 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 354120-46-0

2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B477256
CAS No.: 354120-46-0
M. Wt: 316.15g/mol
InChI Key: MUPJPEHAWJRAFD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a chemical compound belonging to the 4H-3,1-benzoxazin-4-one class of heterocyclic structures. This class of compounds is recognized as a significant category in medicinal and organic chemistry due to its wide spectrum of potential applications . Researchers value benzoxazinone derivatives as key intermediates and scaffolds in synthetic chemistry. For instance, they serve as versatile starting materials for the preparation of other biologically relevant heterocycles, such as 2,3-disubstituted 4(3H)-quinazolinone derivatives . In pharmacological research, structurally related benzoxazinones have been extensively studied and shown to display potent inhibitory activity against various enzymes, particularly serine proteases . Some 2-substituted benzoxazin-4-one derivatives are reported to act as elastase inhibitors, anti-neoplastic agents, and fungicidal agents . The specific substitution pattern of the 2-(3-bromophenyl) and 6-methyl groups on the core benzoxazinone structure makes this compound a valuable candidate for structure-activity relationship (SAR) studies, fragment-based drug design, and the exploration of new protease inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-9-5-6-13-12(7-9)15(18)19-14(17-13)10-3-2-4-11(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPJPEHAWJRAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include hydroxylated or oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzoxazinone derivatives, including 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, as promising anticancer agents. These compounds exhibit various mechanisms of action against cancer cells. For instance, they can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell survival and apoptosis . The benzoxazinone core is known for its ability to interact with biological targets effectively, making it a valuable scaffold for drug development.

Enzyme Inhibition
Research indicates that benzoxazinones can act as inhibitors of enzymes such as α-chymotrypsin. This property is significant for developing therapeutic agents targeting various diseases where enzyme inhibition is beneficial . The structural features of this compound contribute to its efficacy in this regard.

Material Sciences

UV Protection
The compound has been explored for its applications in improving the light fastness of textile materials. Benzoxazinones have been shown to protect polymers from ultraviolet (UV) light degradation. They can be incorporated into polymer matrices or applied as coatings to enhance the durability of materials exposed to sunlight . This application is particularly relevant in industries where material longevity is critical.

Functional Materials
In addition to UV protection, benzoxazinones are being investigated for their potential use in functional materials that require specific chemical properties. Their ability to form stable complexes and undergo various chemical transformations makes them suitable candidates for advanced material applications .

Agrochemicals

Pesticidal Properties
Benzoxazinones have also been studied for their pesticidal activities. The structural characteristics of compounds like this compound allow them to exhibit herbicidal and insecticidal properties. Research into these applications focuses on developing safer and more effective agrochemical products that can minimize environmental impact while maximizing agricultural productivity .

Case Studies and Research Findings

Study Focus Findings
PMC11643898Synthesis and Biological EvaluationDemonstrated anticancer activity and enzyme inhibition properties of benzoxazinone derivatives .
ResearchGate Study on SynthesisEnzyme InhibitionHighlighted the synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones as effective α-chymotrypsin inhibitors .
Patent CA2145434A1UV Protection in TextilesDiscussed the use of benzoxazinones to enhance light fastness in textile applications .

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues of 4H-3,1-Benzoxazin-4-one Derivatives

The benzoxazinone scaffold is versatile, with substituents dictating bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Activities Key References
Target Compound : 2-(3-Bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one - 3-Bromophenyl (C-2)
- Methyl (C-6)
Intermediate for quinazolinones; potential herbicidal/antibacterial roles
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one - 4-Chlorophenyl (C-2) Anti-cancer activity via N-benzoylation pathways
6-Bromo-4H-1,4-benzoxazin-3-one - Bromo (C-6) Flame retardant and antibacterial applications
Cetilistat (2-Hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one) - Hexadecyloxy (C-2)
- Methyl (C-6)
Lipase inhibition for obesity treatment
2-Phenoxy-4H-3,1-benzoxazin-4-ones (e.g., 3m, 3o) - 2,4-Dihalophenoxy (C-2) Herbicidal activity (IC₅₀ ≈ 2,4-D)

Substituent Effects on Bioactivity

  • Halo Substituents: Position Matters: 2,4-Dihalophenoxy derivatives (e.g., 3m, 3o) show superior herbicidal activity compared to mono-substituted analogs. The target compound’s 3-bromo group may reduce herbicidal potency but enhance selectivity for other applications . Electronic Effects: Bromine’s electronegativity enhances stability and binding affinity in enzyme inhibition (e.g., Cetilistat’s lipase inhibition) .
  • Alkoxy vs. Aryl Groups :

    • Cetilistat’s long hexadecyloxy chain increases lipophilicity (LogP = 7.36), critical for gastrointestinal absorption , whereas the target compound’s bromophenyl group balances hydrophobicity and aromatic interactions.
  • Methyl Group at C-6: Present in both the target compound and Cetilistat, this group likely stabilizes the benzoxazinone ring and modulates metabolic stability .
Table 2: Activity Comparison
Compound IC₅₀/EC₅₀ (Herbicidal) LogP Key Functional Role
2,4-D (Control) ~100 μM 2.81 Auxin mimic herbicide
2-Phenoxy-benzoxazin-4-one (3m) 110 μM 3.12 ACCase inhibition
Cetilistat N/A 7.36 Pancreatic lipase inhibition
Target Compound Not reported ~3.5* Intermediate for bioactive quinazolinones

*Estimated based on structural similarity.

Biological Activity

2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone family, which has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

The molecular formula of this compound is C15H10BrNO2C_{15}H_{10}BrNO_2 with a molecular weight of 316.15 g/mol. The compound features a benzoxazinone core structure, which is known for its pharmacological significance.

Antibacterial Activity

Research has demonstrated that derivatives of benzoxazinones exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various synthesized benzoxazinones, including this compound. The results indicated that this compound showed effective inhibition against several bacterial strains.

CompoundConcentration (ppm)Zone of Inhibition (mm)% Inhibition
B17502070
B27501865
B37501560

These findings suggest that the compound's antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Antifungal Activity

In antifungal assays, this compound exhibited notable antifungal effects against common fungi such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity observed:

CompoundConcentration (ppm)Zone of Inhibition (mm)% Inhibition
B17502275
B27502070
B37501868

The mechanism of action may involve interference with fungal cell membrane integrity or inhibition of key metabolic pathways .

Anticancer Activity

The anticancer potential of benzoxazinone derivatives has also been explored. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines, such as breast and colon cancer cells. The following data illustrates its efficacy:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

These findings suggest that the compound may act by targeting specific signaling pathways involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for 2-(3-bromophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between substituted phenols and amides/amines. For bromophenyl-substituted benzoxazinones, a typical approach involves cyclization of 3-bromophenyl-substituted precursors with methyl-containing carbonyl derivatives under acidic or thermal conditions . Key factors include solvent polarity (e.g., DMF or toluene), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yields range from 40–70%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., bromophenyl resonance at δ 7.4–7.8 ppm; methyl group at δ 2.3–2.6 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms the fused benzoxazine ring system (e.g., C–O bond lengths ~1.36 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 316.0 (M+H+^+) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine at the 3-position activates the phenyl ring for electrophilic aromatic substitution but reduces nucleophilic attack on the oxazinone ring. Reactivity trends can be predicted using Hammett σ+^+ values (σ+^+ for Br = +0.48) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzoxazinone derivatives?

Discrepancies arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent effects. For example:

  • Antimicrobial assays : Compare MIC values against S. aureus (ATCC 25923) vs. clinical isolates, controlling for efflux pump activity .
  • Structure-activity relationships (SAR) : The 3-bromophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility .

Q. How can computational methods optimize the design of benzoxazinone-based inhibitors targeting specific enzymes?

  • Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase-2). The bromine atom may form halogen bonds with backbone carbonyls (e.g., distance ≤3.5 Å) .
  • DFT calculations : Analyze HOMO/LUMO distributions to predict sites for electrophilic modifications .

Q. What experimental protocols validate the compound’s stability under physiological conditions for drug development?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS. The oxazinone ring is prone to hydrolysis, forming carboxylic acid derivatives .
  • Metabolic profiling : Use human liver microsomes (HLMs) to identify cytochrome P450-mediated oxidation products (e.g., CYP3A4-catalyzed demethylation) .

Methodological Notes

  • Synthetic optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (80°C, 300 W) .
  • Crystallography : Crystals suitable for X-ray analysis are grown via slow evaporation in ethyl acetate/hexane (1:3) .

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